Spiro[2.4]hept-1-ene
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Overview
Description
Spiro[2.4]hept-1-ene: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reactions: One common method for synthesizing spiro[2.4]hept-1-ene involves the cyclopropanation of cyclopentene using diazomethane or other carbene precursors.
Photochemical Reactions: Another method involves the photochemical [1+2] cycloaddition of olefins with carbenes.
Grubbs’ Catalyst: Arylspiro[2.4]hept-5-enes can be prepared from aryl-diallylcyclopropanes using Grubbs’ catalyst.
Industrial Production Methods: While specific industrial production methods for spiro[2
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[2.4]hept-1-ene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxygenated spirocyclic compounds.
Reduction: Saturated spirocyclic hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
Chemistry: Spiro[2.4]hept-1-ene is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine:
Industry: this compound and its derivatives are used in the development of new materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism by which spiro[2.4]hept-1-ene exerts its effects is primarily through its reactivity with various chemical reagents. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Spiro[2.3]hex-1-ene: Another spirocyclic compound with a smaller ring system.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic effects.
Azaspiro[2.4]hept-1-ene: A nitrogen-containing analog with greater water solubility and reactivity.
Uniqueness: this compound is unique due to its specific ring size and the presence of both a cyclopropane and a cyclopentene ring. This combination imparts distinct reactivity and properties compared to other spirocyclic compounds .
Properties
CAS No. |
78578-84-4 |
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Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
spiro[2.4]hept-1-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h5-6H,1-4H2 |
InChI Key |
KYSZFXOVOHPNSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C=C2 |
Origin of Product |
United States |
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